N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of isoquinoline and benzyl sulfonamide moieties, which contribute to its diverse chemical behavior and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the isoquinoline core. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative formed in the Petasis reaction is further transformed into the desired isoquinoline core via cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interaction with biological targets makes it useful for studying cellular processes and developing new drugs.
Industry: The compound’s unique properties make it valuable for developing new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]-5-methyl-2-[(11C)methyloxy]benzamide
- 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile
- Neferine
Uniqueness
N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a versatile compound for research and potential therapeutic applications.
Biological Activity
N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that integrates a tetrahydroisoquinoline moiety with a sulfonamide group. This structure is significant in medicinal chemistry due to its potential biological activities. The compound is of particular interest for its interactions with various biological targets and its implications in therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C_{20}H_{24}N_{2}O_{4}S
- Molecular Weight : 396.48 g/mol
Target Receptors
The primary biological activity of this compound is attributed to its interaction with specific receptors and enzymes. Notably:
- Sigma Receptors : The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline component exhibits high affinity for sigma receptors, particularly sigma-2 receptors. These receptors are implicated in various physiological processes including cell proliferation and apoptosis .
- Enzyme Inhibition : The sulfonamide group may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways or disease processes.
Biological Activities
Research indicates that derivatives of this compound exhibit a range of biological activities:
- Anticancer Activity : Compounds with similar structures have been shown to possess anticancer properties through their action on sigma receptors and modulation of calcium signaling pathways .
- Cardiovascular Effects : A related study on a conjugate of tetrahydroisoquinoline demonstrated positive inotropic and vasorelaxant effects. This suggests potential applications in treating heart failure by enhancing cardiac contractility and modulating vascular tone .
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, potentially acting as antagonists at AMPA receptors which are involved in excitatory neurotransmission .
Case Studies
- Inotropic Effects :
- Vasorelaxation Mechanism :
Data Table of Biological Activities
Activity Type | Compound Tested | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Positive Inotropic | DHQ-11 | 9.7 | β-Adrenergic receptor activation |
Vasorelaxation | DHQ-11 | 14.6 | K_ATP channel activation; NO/cGMP pathway |
Anticancer Activity | Sigma Ligands | Varies | Sigma receptor modulation |
Neuroprotection | AMPAR Antagonists | Varies | AMPA receptor antagonism |
Properties
IUPAC Name |
N-[[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O5S/c1-18-5-6-19(2)26(13-18)35(31,32)28-16-20-7-9-21(10-8-20)27(30)29-12-11-22-14-24(33-3)25(34-4)15-23(22)17-29/h5-10,13-15,28H,11-12,16-17H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWOJNASDSQGGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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